molecular formula C11H13FN4O5 B032693 (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide CAS No. 132679-61-9

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide

Cat. No.: B032693
CAS No.: 132679-61-9
M. Wt: 300.24 g/mol
InChI Key: ZTFFRKNPAXXEBL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, also known as this compound, is a useful research compound. Its molecular formula is C11H13FN4O5 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFFRKNPAXXEBL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563340
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132679-61-9
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: Why is (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide used in amino acid analysis?

A1: this compound reacts with chiral amino acids to form diastereomeric derivatives. These derivatives possess distinct physicochemical properties, enabling separation and quantification using High-Performance Liquid Chromatography (HPLC) [, ]. This is particularly useful for determining the enantiomeric purity of synthetic amino acids, as the ratio of the diastereomers directly reflects the ratio of the original enantiomers.

Q2: What are the advantages of using this compound compared to other derivatizing agents?

A3: this compound offers several advantages, including high sensitivity due to its strong UV absorbance at 340 nm, allowing for the detection of picomolar quantities of amino acids []. Furthermore, this reagent exhibits good resolution for a wide range of amino acids, including challenging cases like N-methylated derivatives []. This eliminates the need for pre-treatment steps to remove interfering compounds, simplifying the analysis and making it faster compared to other methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.